(S)-Ethyl 3-Hydroxy-3-phenylpropanoate
Overview
Description
“(S)-Ethyl 3-Hydroxy-3-phenylpropanoate” is a chemical compound. It is also known as “(3S)-3-Hydroxy-3-phenylpropanal” and "(S)-3-Hydroxy-3-phenylpropanoic acid" .
Synthesis Analysis
The synthesis of 3-hydroxy-3-phenylpropanoate ester–AZT conjugates has been prepared using Baylis-Hillman methodology . The potential of these conjugates as dual-action HIV-1 Integrase and Reverse Transcriptase inhibitors has been explored using enzyme inhibition and computer modelling techniques .Molecular Structure Analysis
The molecular formula of “(S)-Ethyl 3-Hydroxy-3-phenylpropanoate” is C9H9O3 . The InChI Key is AYOLELPCNDVZKZ-QMMMGPOBSA-M .Chemical Reactions Analysis
The 3HPP pathway is initiated by the MhpA monooxygenase that transforms 3HPP into 2,3-dihydroxyphenylpropionate . This is then converted to succinate, pyruvate, and acetyl-CoA through the action of a meta-cleavage hydrolytic route that involves a dioxygenase (MhpB), hydrolase (MhpC), hydratase (MhpD), aldolase (MhpE), and acetaldehyde .Physical And Chemical Properties Analysis
The molecular weight of “(S)-Ethyl 3-Hydroxy-3-phenylpropanoate” is 165.17 g/mol . The boiling point is 329.4±30.0 °C at 760 mmHg .Scientific Research Applications
Enzymatic Hydrolysis and Ultrasound Application
A study by Ribeiro et al. (2001) focused on the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and enzymes like PCL, PLE, and CRL. They found that the application of ultrasound bath significantly reduced the reaction time of enzymatic hydrolysis without altering the yield or enantiomeric excess of reaction products compared to magnet stirring (Ribeiro, Passaroto, & Brenelli, 2001).
Chemo-enzymatic Synthesis
Zhao et al. (2014) reported on the chemical synthesis of racemic (R,S)-ethyl 3-hydroxy-3-phenylpropanoate and its enzymatic preparation using Porcine pancreas lipase (PPL) as a biocatalyst. This process is vital for producing chiral (S)-3-hydroxy-3-phenylpropanoic acid, a precursor of antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride (Zhao, Ma, Fu, & Zhang, 2014).
Formation of Cyclopropane Derivatives
Abe and Suehiro (1982) investigated the formation of cyclopropane derivatives from ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate. They observed the formation of ethyl 1-methyl-2-phenyl- and 1,2-dimethyl-3-phenylcyclopropanecarboxylates, highlighting a unique reaction pathway involving the migration of the methyl group to the cationic carbon (Abe & Suehiro, 1982).
Multi-Component Reaction Synthesis
Kiyani and Ghorbani (2015) developed a one-pot three-component reaction method in an aqueous medium, utilizing boric acid as a catalyst. This method efficiently synthesizes 4H-isoxazol-5(4H)-ones using ethyl 3-oxobutanoate/ethyl 4-chloro-3-oxobutanoate/ethyl 3-oxo-3-phenylpropanoate and aryl aldehydes with hydroxylamine hydrochloride (Kiyani & Ghorbani, 2015).
Direct Chlorination Applications
Yasuda et al. (2006) studied the direct chlorination of alcohols, particularly focusing on the synthesis of Ethyl 3-Chloro-3-Phenylpropanoate from Ethyl 3-hydroxy-3-phenylpropanoate. This process is crucial for creating specific chlorinated organic compounds, demonstrating the versatility of ethyl 3-hydroxy-3-phenylpropanoate in synthetic chemistry (Yasuda, Yamasaki, Onishi, & Baba, 2006).
Biocatalytic Reduction
Ramos et al. (2009) described the enantioselective reduction of ethyl benzoylacetate into ethyl (S)-3-hydroxy-3-phenylpropanoate using various yeast and filamentous fungi strains. The study highlighted the high conversion rates and enantiomeric excess achieved with immobilized microorganisms in calcium alginate (Ramos, Ribeiro, Vazquez, Fiaux, Leite, Ramos, Neto, & Antunes, 2009).
Mechanism of Action
Target of Action
The primary target of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate is the HIV-1 Integrase and Reverse Transcriptase enzymes . These enzymes play a crucial role in the replication of the HIV-1 virus. The compound’s interaction with these targets inhibits their function, thereby preventing the replication of the virus.
Mode of Action
(S)-Ethyl 3-Hydroxy-3-phenylpropanoate interacts with the HIV-1 Integrase and Reverse Transcriptase enzymes by binding to their active sites . This binding inhibits the function of these enzymes, preventing them from integrating the viral DNA into the host cell’s genome and from transcribing the viral RNA into DNA, respectively .
Biochemical Pathways
The compound affects the HIV-1 replication pathway . By inhibiting the function of the HIV-1 Integrase and Reverse Transcriptase enzymes, it prevents the integration of the viral DNA into the host cell’s genome and the transcription of the viral RNA into DNA . This inhibition disrupts the replication of the virus, leading to a decrease in viral load.
Result of Action
The result of the compound’s action is a decrease in the replication of the HIV-1 virus . By inhibiting the function of key enzymes involved in the virus’s replication, the compound can reduce the viral load in the body, potentially slowing the progression of the disease.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (3S)-3-hydroxy-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIBDQWVFHDBOP-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 3-Hydroxy-3-phenylpropanoate | |
CAS RN |
33401-74-0 | |
Record name | Ethyl 3-phenylhydracrylate, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033401740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ethyl (3S)-3-hydroxy-3-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 3-PHENYLHYDRACRYLATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S4J5C6Q4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic approaches for obtaining (S)-Ethyl 3-hydroxy-3-phenylpropanoate?
A1: Several methods exist for synthesizing (S)-Ethyl 3-hydroxy-3-phenylpropanoate. One prominent approach utilizes the enantioselective hydrogenation of a β-ketoester precursor, ethyl 3-oxo-3-phenylpropanoate. This reaction employs a chiral ruthenium catalyst incorporating a MeO-PEG-supported Biphep ligand and proceeds efficiently under atmospheric pressure []. Another method involves a chemo-enzymatic route [], though details of this specific approach were not provided in the abstract.
Q2: Why is the stereochemistry of (S)-Ethyl 3-hydroxy-3-phenylpropanoate significant?
A2: The specific stereochemistry of (S)-Ethyl 3-hydroxy-3-phenylpropanoate is crucial due to its role as a chiral building block in pharmaceutical synthesis. One example is its utility in the preparation of (S)-Fluoxetine [], an antidepressant drug. The biological activity of pharmaceuticals is often intimately linked to the stereochemistry of the active molecule. Therefore, developing efficient methods for synthesizing compounds with specific stereochemistry, such as the (S)-enantiomer in this case, is paramount in pharmaceutical development.
Q3: Can baker's yeast be used to synthesize (S)-Ethyl 3-hydroxy-3-phenylpropanoate?
A3: Yes, baker's yeast can be used to produce (S)-Ethyl 3-hydroxy-3-phenylpropanoate. Research has demonstrated the stereospecific reduction of ethyl 3-oxo-3-phenylpropanoate to (S)-Ethyl 3-hydroxy-3-phenylpropanoate using baker's yeast []. This biocatalytic approach highlights the potential of utilizing readily available and sustainable resources like baker's yeast for producing valuable chiral compounds.
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